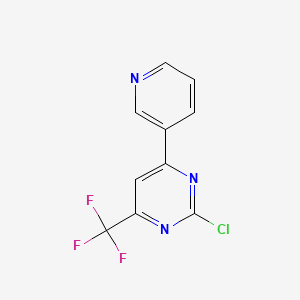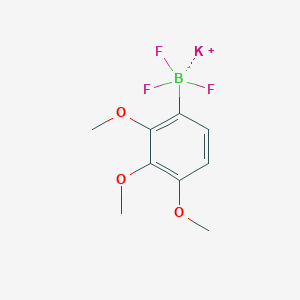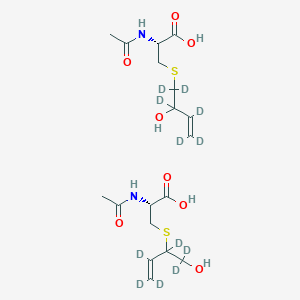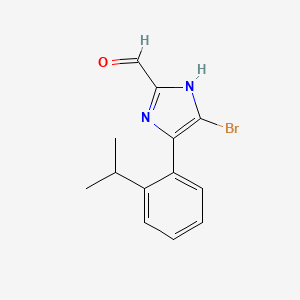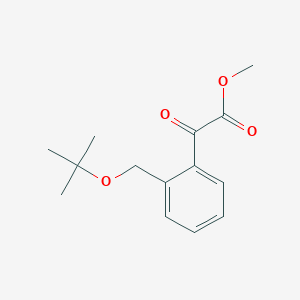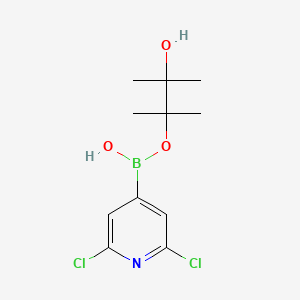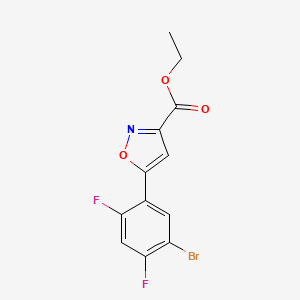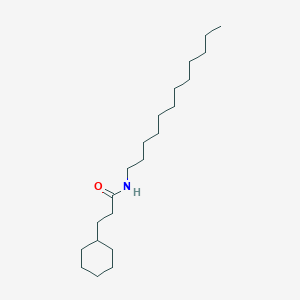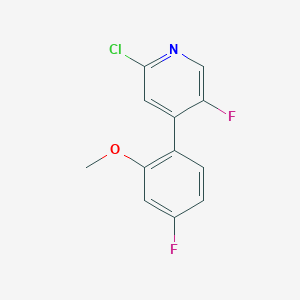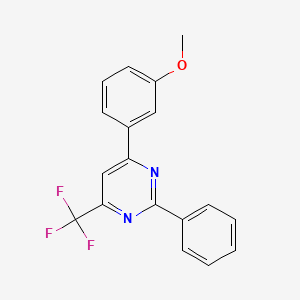
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
Métodos De Preparación
The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Aryl Group: The aryl group is attached to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination or nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow chemistry techniques to scale up the synthesis.
Análisis De Reacciones Químicas
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to influence the 3D orientation of the PROTAC, optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid include:
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound lacks the fluorine atom and is also used as a semi-flexible linker in PROTAC development.
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound has the aryl group attached at a different position on the piperidine ring.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: This compound is used as a rigid linker in PROTAC development.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets .
Propiedades
Fórmula molecular |
C18H24FNO4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-[4-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid |
InChI |
InChI=1S/C18H24FNO4/c1-18(2,3)24-17(23)20-8-6-12(7-9-20)15-11-14(19)5-4-13(15)10-16(21)22/h4-5,11-12H,6-10H2,1-3H3,(H,21,22) |
Clave InChI |
RNTYOMWGIDOATN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
